![molecular formula C18H14ClN3O B2464476 N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide CAS No. 2034322-17-1](/img/structure/B2464476.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-2-chlorobenzamide” is a derivative of bipyridine, which is an organic compound with two pyridine rings . Bipyridines are known to form complexes with many transition metals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, bipyridines are generally prepared through methods such as dehydrogenation of pyridine . The chlorobenzamide group could potentially be added through nucleophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the properties of bipyridine and chlorobenzamide. Bipyridines are known to have a planar structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. Bipyridines are known to participate in various reactions due to their ability to act as ligands .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its bipyridine and chlorobenzamide components. For instance, bipyridines are known to exhibit luminescence .科学的研究の応用
Herbicidal Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-chlorobenzamide belongs to a group of benzamides with herbicidal properties. For instance, a related compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, demonstrates effectiveness against annual and perennial grasses. This compound holds potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Synthesis and Structural Study
Research on this compound involves its synthesis and structural analysis. Studies involve X-ray diffraction, IR, 1 H NMR, and 13 C NMR methods, providing insight into the molecular and crystal structures of related compounds (Cabezas et al., 1989).
Photophysical and Anticancer Properties
The compound has been explored for its photophysical properties and potential anticancer applications. A study on a dinuclear Platinum(II) N4Py complex, which is structurally related, has shown that these types of compounds could have significant applications in photophysical studies and anticancer therapies (Lo et al., 2015).
Applications in Solar Energy
Compounds related to this compound have been investigated for their application in dye-sensitized solar cells. For example, 2,2′-bipyridine, a structurally similar compound, has shown promise as an additive in solar cells, improving their thermal stability and efficiency (Nguyen et al., 2018).
Luminescent Agents for Biological Imaging
These compounds are also studied for their potential as luminescent agents in biological imaging. For instance, 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a related compound, has shown effectiveness as a luminescent agent targeting mitochondria, which could be instrumental in fluorescence microscopy (Amoroso et al., 2008).
Development of Responsive Materials
This compound and its derivatives are used in developing responsive materials, especially in the field of materials science. Such compounds have been used in creating multifunctional chromic materials and compounds, showing potential in various novel applications (Papadakis, 2019).
Sensing Hazardous Environmental Contaminants
These compounds are also utilized in environmental science, particularly in the detection of hazardous environmental contaminants. A study showed a coordination polymer based on a similar bipyridine compound effectively sensed and detected nitrobenzene and dichromate anion, harmful environmental contaminants (Kan & Wen, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-4-2-1-3-15(16)18(23)22-12-13-5-10-21-17(11-13)14-6-8-20-9-7-14/h1-11H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSKRIVURRYENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
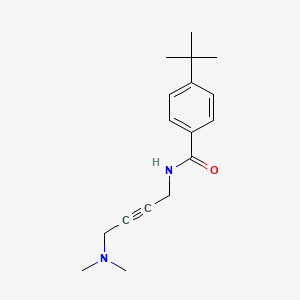

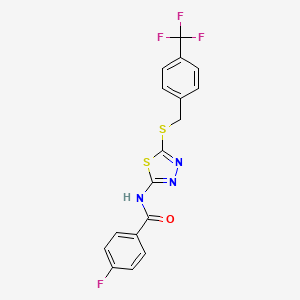
![7-(4-acetylpiperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2464402.png)
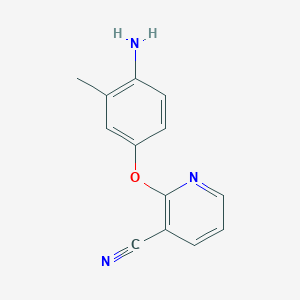
![N-(benzo[d][1,3]dioxol-5-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2464407.png)
![{2-[(1-Methoxypropan-2-yl)oxy]-4-methylphenyl}methanamine](/img/structure/B2464408.png)
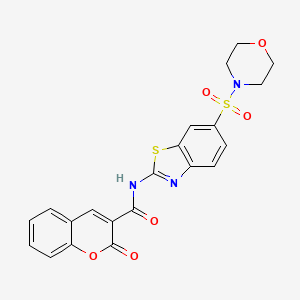
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)methanesulfonamide](/img/structure/B2464410.png)
![2-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2464411.png)
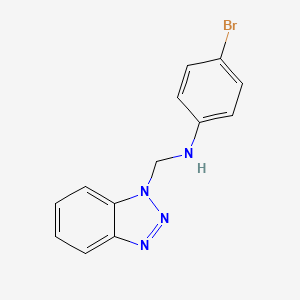
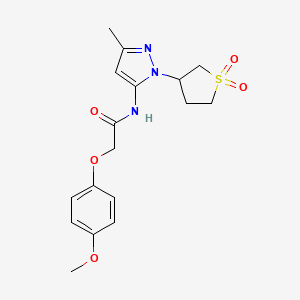

![ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)
